

Spectral characteristics of 5-Phenyltetradecane (NMR, Mass Spec)

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Compound of Interest

Compound Name: 5-Phenyltetradecane

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Spectral Profile of 5-Phenyltetradecane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of **5-Phenyltetradecane**, with a focus on its mass spectrometric profile. Due to the limited availability of public domain Nuclear Magnetic Resonance (NMR) data, this document will primarily elaborate on the mass spectrometry (MS) characteristics and the analytical methodologies used for the identification of **5-Phenyltetradecane** and related linear alkylbenzenes (LABs).

Mass Spectrometry Data

Gas chromatography coupled with mass spectrometry (GC/MS) is a primary technique for the identification and quantification of **5-Phenyltetradecane**. The electron ionization (EI) mass spectrum of **5-Phenyltetradecane** is characterized by a specific fragmentation pattern that allows for its differentiation from other phenyltetradecane isomers.

The key mass spectral data for **5-Phenyltetradecane** and its common isomers are summarized in the table below. The molecular ion ($[M]^+$) confirms the molecular weight of the compound, while the fragment ions are indicative of the structure, particularly the position of the phenyl group on the alkyl chain.

Compound Name	Molecular Ion (m/z)	Key Fragment Ions (m/z)
5-Phenyltetradecane	274	91, 147
2-Phenyltetradecane	274	91, 105
3-Phenyltetradecane	274	91, 119
4-Phenyltetradecane	274	91, 133

Interpretation of Fragmentation:

The fragmentation of linear alkylbenzenes in EI-MS is dominated by benzylic cleavage, which is the cleavage of the C-C bond adjacent to the benzene ring. The most abundant fragment ion for almost all LABs is the tropylium ion at m/z 91, formed by the rearrangement of the benzyl cation. The other major fragment ion is indicative of the position of the phenyl group. For **5-Phenyltetradecane**, the fragment at m/z 147 corresponds to the loss of a nonyl radical (C₉H₁₉), resulting from the cleavage of the bond between C5 and C6 of the tetradecane chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest data retrieval, publicly accessible, experimentally determined ¹H NMR and ¹³C NMR spectral data for **5-Phenyltetradecane** are not available. The characterization of this compound would typically involve the analysis of chemical shifts and coupling constants in ¹H NMR to determine the environment of the protons, and the analysis of chemical shifts in ¹³C NMR to identify the number and type of carbon atoms.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of **5-Phenyltetradecane** and other linear alkylbenzenes in a sample matrix, based on common methodologies found in environmental and chemical analysis literature.

Objective: To identify and quantify **5-Phenyltetradecane** and its isomers in a sample using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (General for Environmental Samples):

- **Extraction:** Samples (e.g., sediment, water) are extracted with an appropriate organic solvent (e.g., dichloromethane, hexane). Techniques such as Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction can be used.
- **Fractionation:** The crude extract is often fractionated to separate aliphatic and aromatic hydrocarbons. This is typically achieved using column chromatography with silica gel or alumina. The fraction containing the linear alkylbenzenes is collected.
- **Concentration:** The collected fraction is concentrated to a small volume under a gentle stream of nitrogen.
- **Internal Standard Addition:** A known amount of an internal standard (e.g., deuterated polycyclic aromatic hydrocarbon) is added to the final extract for quantification purposes.

2. GC-MS Analysis:

- **Gas Chromatograph (GC) System:** A high-resolution capillary gas chromatograph is used.
 - **Column:** A non-polar or semi-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is typically employed (e.g., 30 m length, 0.25 mm internal diameter, 0.25 μm film thickness).
 - **Carrier Gas:** Helium is used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).
 - **Inlet:** A split/splitless injector is used, typically operated in splitless mode to enhance sensitivity. The injector temperature is maintained at a high temperature (e.g., 280-300°C) to ensure complete vaporization of the analytes.
 - **Oven Temperature Program:** A temperature program is used to separate the different LAB isomers. A typical program might be:
 - Initial temperature: 60-80°C, hold for 1-2 minutes.
 - Ramp 1: Increase to 200°C at a rate of 6-10°C/min.
 - Ramp 2: Increase to 285-300°C at a rate of 10-15°C/min.
 - Final hold: Hold at the final temperature for 10-20 minutes.

- Mass Spectrometer (MS) System: A quadrupole or ion trap mass spectrometer is commonly used.
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: The mass analyzer is operated in full scan mode to acquire mass spectra for identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
 - Scan Range: A mass-to-charge ratio (m/z) range of 40-500 amu is typically scanned.
 - Ion Source and Transfer Line Temperatures: The ion source and transfer line are maintained at elevated temperatures (e.g., 230°C and 280°C, respectively) to prevent condensation of the analytes.

3. Data Analysis:

- Identification: The identification of **5-Phenyltetradecane** and other LABs is based on a comparison of their retention times and mass spectra with those of authentic reference standards.
- Quantification: The concentration of each analyte is determined by integrating the peak area of a characteristic ion (e.g., m/z 91 for total LABs or specific fragment ions for isomers) and comparing it to the peak area of the internal standard. A calibration curve is generated using a series of standard solutions of known concentrations.

Visualizations

The following diagram illustrates a typical experimental workflow for the GC/MS analysis of **5-Phenyltetradecane**.



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GC/MS Analysis Workflow for **5-Phenyltetradecane**.

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